DD-03-171 Maintains Degradation Activity Against Ibrutinib-Resistant C481S-BTK Mutant
DD-03-171 induces efficient degradation of the ibrutinib-resistant C481S-BTK mutant, whereas ibrutinib binding is impaired by this mutation, leading to loss of therapeutic efficacy [1]. In biochemical assays, DD-03-171 degrades both wild-type and C481S-mutant BTK, with no loss of activity against the mutant form [1].
| Evidence Dimension | Degradation of C481S-BTK mutant |
|---|---|
| Target Compound Data | DD-03-171 efficiently degrades C481S-BTK |
| Comparator Or Baseline | Ibrutinib binding impaired by C481S mutation |
| Quantified Difference | Qualitative: degradation maintained vs. inhibitor binding lost |
| Conditions | Biochemical and cellular degradation assays; C481S-mutant BTK protein |
Why This Matters
Procurement of DD-03-171 is justified for research programs targeting ibrutinib-resistant B-cell malignancies, as the compound overcomes the most clinically prevalent BTK resistance mutation.
- [1] Dobrovolsky D, Wang ES, Morrow S, et al. Bruton tyrosine kinase degradation as a therapeutic strategy for mantle cell lymphoma. Blood. 2019;133(9):952-961. View Source
